Class-Level FXR Antagonist Potency: 4-Methylpiperidine Carbonyl as a Key Determinant of Sub-Micromolar IC50 in 1,2,4-Oxadiazole Derivatives
In a systematic SAR campaign of 1,2,4-oxadiazole derivatives as FXR antagonists, compounds bearing a piperidine ring with N-alkyl substitution—including N-methyl and N-ethyl variants—achieved FXR antagonistic IC50 values in the sub-micromolar to low micromolar range. The most potent compound identified (compound 5, featuring an N-ethyl piperidine) exhibited an IC50 of 0.58 µM in a Gal4-FXR luciferase reporter gene assay [1]. In contrast, N-aryl piperidine analogs from the same library lost FXR antagonism entirely and instead activated PXR (EC50 values of 2–5 µM), demonstrating that the N-alkyl piperidine motif—as present in the 4-methylpiperidine carbonyl of the target compound—is essential for maintaining FXR antagonist activity [1]. While the target compound (CAS 1235034-16-8) was not directly tested in this study, its 4-methylpiperidine-1-carbonyl moiety places it structurally within the active N-alkyl piperidine subclass, predicting FXR antagonist activity distinguishable from N-aryl piperidine or piperazine analogs.
| Evidence Dimension | FXR antagonism (IC50) in Gal4-FXR luciferase reporter assay |
|---|---|
| Target Compound Data | Not directly tested; structural class (N-alkyl piperidine oxadiazole) predicts sub-micromolar to low micromolar FXR IC50 |
| Comparator Or Baseline | Compound 5 (N-ethyl piperidine analog): IC50 = 0.58 µM; N-aryl piperidine analogs: no FXR antagonism detected |
| Quantified Difference | Class-level: N-alkyl piperidine analogs retain FXR antagonism; N-aryl piperidine analogs lose FXR activity entirely (binary selectivity switch) |
| Conditions | Gal4-FXR luciferase reporter gene assay in HEK293T cells; tested at 10 µM and 50 µM concentrations |
Why This Matters
For procurement decisions in FXR-targeted drug discovery, selecting an N-alkyl piperidine oxadiazole scaffold (such as the target compound) rather than an N-aryl variant is critical to maintaining FXR antagonism, as the N-substituent acts as a binary selectivity switch between FXR and PXR modulation.
- [1] Fancelli, D.; et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules 2023, 28, 2840. DOI: 10.3390/molecules28062840. Table 1, compounds 5–12; IC50 values for FXR antagonism and PXR agonism. View Source
